molecular formula C19H21N3O3S B11242481 N-benzyl-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

N-benzyl-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Cat. No.: B11242481
M. Wt: 371.5 g/mol
InChI Key: VQOQVWORDNHDCZ-UHFFFAOYSA-N
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Description

N-benzyl-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a compound belonging to the benzothiadiazine family. This class of compounds is known for its diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a benzylamine derivative with a suitable sulfonamide in the presence of a dehydrating agent . The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of continuous flow chemistry can enhance the efficiency and scalability of the production process. Purification steps such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiadiazine derivatives. These products can exhibit different biological activities, making them valuable for further research .

Scientific Research Applications

N-benzyl-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity or block receptor signaling pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiadiazine derivatives, such as:

Uniqueness

N-benzyl-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the benzyl, methyl, and propyl groups at specific positions on the benzothiadiazine ring enhances its interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C19H21N3O3S

Molecular Weight

371.5 g/mol

IUPAC Name

N-benzyl-3-methyl-1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazine-7-carboxamide

InChI

InChI=1S/C19H21N3O3S/c1-3-11-22-14(2)21-26(24,25)18-12-16(9-10-17(18)22)19(23)20-13-15-7-5-4-6-8-15/h4-10,12H,3,11,13H2,1-2H3,(H,20,23)

InChI Key

VQOQVWORDNHDCZ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NCC3=CC=CC=C3)C

Origin of Product

United States

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